2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H21NO3S It is a derivative of azacyclononanone, featuring a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the azacyclononanone ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azacyclononanone derivatives.
Scientific Research Applications
2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2H-Azonin-2-one, octahydro-1-(phenylmethyl)
- 2H-Azonin-2-one, octahydro-1-(1-phenylpentyl)
Uniqueness
2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other azacyclononanone derivatives.
Properties
CAS No. |
122328-28-3 |
---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-(benzenesulfonyl)azonan-2-one |
InChI |
InChI=1S/C14H19NO3S/c16-14-11-7-2-1-3-8-12-15(14)19(17,18)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |
InChI Key |
RKOTYCUPEWXXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)N(CCC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.